
2-Propen-1-one, 1-(chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloro-2’-hydroxy-4-methoxychalcone is a chalcone derivative with the empirical formula C16H13ClO3 and a molecular weight of 288.73 g/mol . Chalcones are a class of organic compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular chalcone derivative is known for its potential pharmacological properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-chloro-2’-hydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction between 3-chlorobenzaldehyde and 2-hydroxy-4-methoxyacetophenone . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure 3’-chloro-2’-hydroxy-4-methoxychalcone.
Industrial Production Methods
While specific industrial production methods for 3’-chloro-2’-hydroxy-4-methoxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
3’-Chloro-2’-hydroxy-4-methoxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Chalcone epoxides or hydroxylated derivatives.
Reduction: Saturated alcohols or alkanes.
Substitution: Various substituted chalcones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other chalcone derivatives and heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3’-chloro-2’-hydroxy-4-methoxychalcone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
3’-Chloro-2’-hydroxy-4-methoxychalcone can be compared with other chalcone derivatives such as:
- 4’-Chloro-3-methoxychalcone
- 5’-Chloro-2’-hydroxy-4’-methoxychalcone
- 4’-Chloro-2-hydroxy-3-methoxychalcone
Uniqueness
The unique combination of the chloro, hydroxy, and methoxy groups in 3’-chloro-2’-hydroxy-4-methoxychalcone contributes to its distinct chemical reactivity and potential biological activities compared to other chalcone derivatives.
Propiedades
Número CAS |
113192-16-8 |
|---|---|
Fórmula molecular |
C16H13ClO3 |
Peso molecular |
288.72 g/mol |
Nombre IUPAC |
1-(3-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-12-8-5-11(6-9-12)7-10-15(18)13-3-2-4-14(17)16(13)19/h2-10,19H,1H3 |
Clave InChI |
GXTLVZFVBHRTIZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



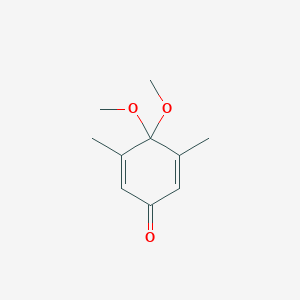


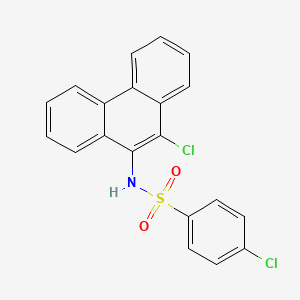
![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)
![(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299649.png)
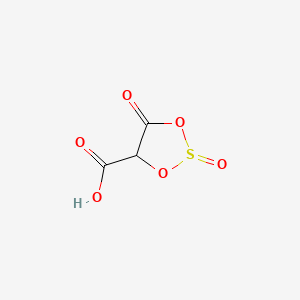
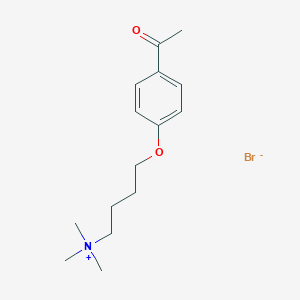
methanone](/img/structure/B14299663.png)
![1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine](/img/structure/B14299671.png)
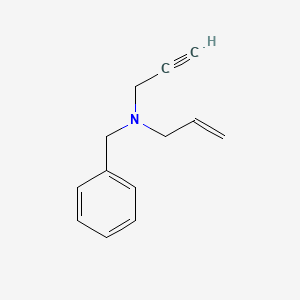
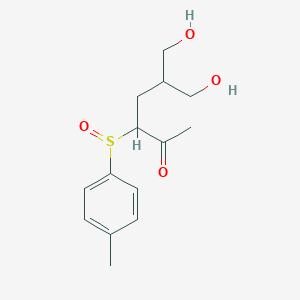
![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
